N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide
Description
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is a boronate ester-containing compound featuring a phenoxyethyl backbone linked to an acetamide group. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety confers unique stability and reactivity due to its six-membered boronate ring, which is less prone to hydrolysis compared to five-membered analogs like pinacol boronate esters.
Properties
IUPAC Name |
N-[2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-12(18)17-8-9-19-14-6-4-13(5-7-14)16-20-10-15(2,3)11-21-16/h4-7H,8-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYAEVXMOSEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide typically involves the reaction of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol with 2-chloroethylacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxaborinane ring can form reversible covalent bonds with active sites in enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boronate Ester Derivatives
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ()
- Structural Differences: Replaces the phenoxyethyl-acetamide chain with a carboxylic acid group.
- Implications :
- Solubility : The carboxylic acid group enhances polarity, improving aqueous solubility compared to the acetamide-containing target compound.
- Reactivity : The acid group allows for conjugation via esterification or amidation, whereas the target’s acetamide may limit such modifications.
- Commercial Availability : Priced at ¥15,000/5g (>95% purity), suggesting higher cost than simpler boronate esters .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene ()
- Structural Differences: Substitutes the acetamide-phenoxyethyl group with a chloro substituent.
- Implications :
- Electrophilicity : The chloro group enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target’s ether and acetamide groups may reduce such activity.
- Stability : Chloro derivatives are generally more stable under basic conditions compared to boronate esters with labile ether linkages .
Acetamide Derivatives with Phenoxy Backbones
Bromo- and Methyl-Substituted Acetamides ()
- Example: 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide.
- Key Differences: Bromo and methyl groups on the phenoxy ring vs. the target’s boronate ester.
- Implications :
Methoxy-Substituted Benzimidazole-Acetamides ()
- Example: N-(Carbamoylmethyl)-2-{4-[(5-methoxy-benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae).
- Key Differences : Incorporates a benzimidazole-sulfonyl group instead of the boronate ester.
- Implications :
- Synthetic Accessibility : Higher yields (73–97%) for benzimidazole derivatives suggest easier synthesis compared to boronate-containing compounds, which may require inert conditions .
- Biological Activity : Benzimidazole cores are common in pharmaceuticals (e.g., antiparasitics), whereas the target’s boronate may target different pathways .
Pharmacologically Active Analogs (Evidences 3, 5–6)
Adenosine A2A Receptor Ligands ()
- Example: (E)-N-(2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)-ethoxy)ethyl)-2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4l4,5l4-dipyrrolo[1,3,2]diazaborinin-3-yl)vinyl)phenoxy)-acetamide (13).
- Key Differences: Complex polycyclic cores vs. the target’s simpler boronate-phenoxy structure.
- Implications: Receptor Binding: The adenosine ligand’s diazaborinin and pyrimidine groups enable high receptor affinity, whereas the target’s boronate may lack such specificity .
β-Adrenergic Receptor Modulators ()
- Example: L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide).
- Key Differences : Sulfonamide and hydroxypropoxy groups vs. the target’s boronate.
- Implications :
Data Table: Key Parameters of Comparable Compounds
Biological Activity
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure comprising a dioxaborinane moiety attached to a phenoxyethyl acetamide group. Its molecular formula is , and it is characterized by the presence of a boron atom in its dioxaborinane ring. The compound's solubility in organic solvents suggests favorable bioavailability characteristics.
Boronating Agent : The primary mechanism of action for this compound is its role as a boronating agent. Boron compounds can interact with various biomolecules, influencing biochemical pathways by modifying the structure and function of target molecules.
Biochemical Pathways : The interaction with biological targets can lead to alterations in signaling pathways, potentially affecting cell proliferation and apoptosis. This modification may be leveraged in therapeutic applications, particularly in cancer treatment .
Absorption and Distribution
The compound's solubility in organic solvents like dichloromethane indicates that it may be well-absorbed when administered. Studies have shown that boron compounds can penetrate biological membranes effectively, which is crucial for their pharmacological activity .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds similar to this compound. For instance:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. One compound demonstrated significant inhibition of cell proliferation in cancer models . This suggests that modifications to the benzamide structure—similar to those seen in our compound—may yield potent anticancer agents.
Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with boron-containing compounds. Research indicates that certain boron compounds exhibit antibacterial properties by disrupting bacterial cell walls or interfering with metabolic processes . Further investigations into this compound could reveal similar activities.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
